Cornforth reagent
Description
Historical Context and Development of the Cornforth Reagent
Origins and Sir John Warcup Cornforth's Contributions
The reagent was introduced in 1962 by the Australian-British chemist Sir John Warcup Cornforth, after whom it is named. wikipedia.orgebi.ac.ukblogspot.com Cornforth's development was a modification of the existing Sarett reagent, another chromium trioxide-pyridine complex. srce.hr His preparation method, which involved adding a concentrated aqueous solution of chromium trioxide to pyridine (B92270), was designed to be quicker and safer. wikipedia.orgsrce.hr This specific formulation containing water is what is properly known as the this compound. adichemistry.com While the reagent was introduced in the 1960s, its full application for converting primary alcohols to aldehydes and secondary alcohols to ketones was more extensively developed in 1979 by E. J. Corey and G. Schmidt. wikipedia.org They also noted that using dimethylformamide (DMF) as a solvent with PDC leads to the oxidation of saturated primary alcohols to carboxylic acids. wikipedia.org
Evolution of Chromium(VI) Oxidants in Organic Synthesis
The development of the this compound is a part of the broader evolution of chromium(VI)-based oxidants in synthetic organic chemistry. derpharmachemica.comresearchgate.net For decades, chemists have sought selective and stable oxidizing agents for various transformations, particularly the oxidation of alcohols. derpharmachemica.comasianpubs.org Early reagents, while effective, often presented challenges related to handling, stability, and selectivity. blogspot.comndpublisher.in The Sarett and Collins reagents, for example, were significant but had issues with being hygroscopic and difficult or hazardous to prepare. blogspot.com This led to the development of more user-friendly and selective reagents. derpharmachemica.com Pyridinium (B92312) chlorochromate (PCC) and pyridinium dichromate (PDC) emerged as adducts of nitrogen heterocycles with Cr(VI) that were less reactive, more selective, and easier to handle than their predecessors like the Collins reagent. derpharmachemica.com These reagents offered milder reaction conditions, allowing for the oxidation of molecules with sensitive functional groups. chem-station.com
Comparative Analysis with Related Chromium(VI) Reagents
The this compound (PDC) is structurally and functionally related to other pyridinium salts and complexes of hexavalent chromium oxide. wikipedia.org Its specific properties set it apart from other common chromium(VI) oxidants.
Pyridinium Chlorochromate (PCC)
PCC is another widely used chromium(VI) oxidant. organic-chemistry.org A key difference between the two is their acidity. PDC is less acidic than PCC, which makes it a better choice for oxidizing substrates that are sensitive to acid. organic-chemistry.orgsilicycle.com While both reagents can oxidize primary alcohols to aldehydes and secondary alcohols to ketones, the reaction conditions and outcomes can differ. organic-chemistry.orgsilicycle.com PCC is typically used in dichloromethane (B109758) (DCM) and consistently halts the oxidation of primary alcohols at the aldehyde stage. silicycle.comscienceinfo.com With PDC, the solvent plays a crucial role; in DCM, it primarily yields aldehydes, but in a polar solvent like DMF, it further oxidizes non-conjugated primary alcohols to carboxylic acids. adichemistry.comsilicycle.com However, even in DMF, PDC selectively oxidizes allylic and benzylic primary alcohols only to the aldehyde stage. adichemistry.com
Collins Reagent
The Collins reagent is a complex of chromium trioxide and pyridine in dichloromethane (CrO3·2Py in CH2Cl2). blogspot.comadichemistry.com A significant advantage of PDC over the Collins reagent is its ease of handling and preparation. blogspot.comderpharmachemica.com The Collins reagent is known for being difficult and dangerous to prepare, highly hygroscopic, and can spontaneously ignite during its preparation. blogspot.comndpublisher.in In contrast, PDC is a stable, non-hygroscopic orange solid that can be conveniently handled and stored. wikipedia.orgorganic-chemistry.org Due to these practical advantages, PCC and PDC have largely supplanted the use of the Collins reagent for many oxidation reactions. blogspot.com
Sarett Reagent
The Sarett reagent is a complex formed from chromium trioxide in pyridine (CrO3·2C5H5N). adichemistry.comsrce.hr The this compound was developed as a modification of this reagent. srce.hr The primary difference lies in the preparation and composition. The Sarett reagent is prepared under anhydrous conditions, whereas the this compound is explicitly prepared by adding an aqueous solution of chromium trioxide to pyridine. adichemistry.comwikipedia.org Like the Collins reagent, the Sarett reagent complex is highly hygroscopic, and its preparation can be hazardous. blogspot.com The use of pyridine as a solvent also makes the Sarett reagent unsuitable for base-sensitive substrates. blogspot.com PDC, being a stable salt, avoids many of these handling and safety issues. wikipedia.org
Interactive Data Tables
Table 1: Comparison of Chromium(VI) Reagents
Use the dropdown menu to select a reagent for more details.
Pyridinium Dichromate (PDC) / this compound
Formula: (C₅H₅NH)₂Cr₂O₇ wikipedia.org
Appearance: Orange solid adichemistry.com
Properties: Not particularly hygroscopic, stable in air, almost neutral pH. wikipedia.org Soluble in water, DMF, and DMSO; sparingly soluble in CH₂Cl₂. adichemistry.comwikipedia.org
Key Characteristics: Less acidic than PCC. organic-chemistry.org Reaction outcome is solvent-dependent: oxidizes primary alcohols to aldehydes in CH₂Cl₂, and to carboxylic acids in DMF (with exceptions for allylic/benzylic alcohols). adichemistry.comsilicycle.com
Pyridinium Chlorochromate (PCC)
Formula: [C₅H₅NH][CrO₃Cl] silicycle.com
Appearance: Orange solid scienceinfo.com
Properties: Stable and can be stored in air. scienceinfo.com Soluble in many organic solvents, especially dichloromethane. scienceinfo.com
Key Characteristics: More acidic than PDC. silicycle.com Used in anhydrous conditions to oxidize primary alcohols to aldehydes, preventing overoxidation to carboxylic acids. scienceinfo.com Can affect acid-sensitive groups. silicycle.com
Collins Reagent
Formula: CrO₃·2C₅H₅N in CH₂Cl₂ adichemistry.com
Appearance: Solution of the complex in methylene (B1212753) chloride blogspot.com
Properties: The isolated complex is very hygroscopic. blogspot.com Preparation is difficult and can be hazardous. blogspot.com
Key Characteristics: Anhydrous nature is useful for stopping oxidation at the aldehyde stage. blogspot.com Largely replaced by PCC and PDC due to handling difficulties. blogspot.com
Sarett Reagent
Formula: CrO₃·2C₅H₅N adichemistry.com
Appearance: Complex in pyridine solvent blogspot.com
Properties: Highly hygroscopic and preparation can be risky. blogspot.com
Key Characteristics: Allows oxidation of primary alcohols to aldehydes due to non-aqueous conditions, but the basicity of pyridine limits its use with base-sensitive substrates. blogspot.com The this compound is a safer-to-prepare modification. srce.hr
Differentiation in Reactivity and Selectivity Profiles
The reactivity and selectivity of pyridinium dichromate (PDC) can be distinguished from other chromium-based oxidizing agents, most notably pyridinium chlorochromate (PCC).
PDC vs. PCC:
Acidity: PDC is less acidic than PCC. organic-chemistry.org This characteristic makes PDC a more suitable reagent for the oxidation of compounds that are sensitive to acid. organic-chemistry.orgbdu.ac.in For reactions requiring completely acid-free conditions, a buffer such as sodium acetate (B1210297) can be used with PDC. adichemistry.com
Solvent-Dependent Reactivity: The oxidizing power of PDC is highly dependent on the solvent used. In dichloromethane (CH2Cl2), PDC oxidizes primary alcohols to aldehydes. adichemistry.com In contrast, when dimethylformamide (DMF) is used as the solvent, saturated primary alcohols are oxidized to carboxylic acids. msu.edu This dual reactivity based on the solvent provides a level of control over the oxidation outcome. PCC, on the other hand, generally oxidizes primary alcohols to aldehydes in dichloromethane, with a lower tendency for over-oxidation to carboxylic acids unless water is present. wikipedia.org
Selectivity for Allylic and Benzylic Alcohols: Both PDC and PCC are effective in oxidizing allylic and benzylic alcohols to their corresponding aldehydes or ketones. adichemistry.combdu.ac.in However, PDC is noted for its high specificity towards these types of alcohols, often leaving saturated alcohols untouched under certain conditions. bdu.ac.in
Reaction with Double Bonds: In some instances, PCC has been observed to be more efficient than PDC in the oxidation of double bonds. silicycle.com Furthermore, certain compounds with double bonds can undergo a cyclization reaction after the oxidation of an alcohol with PCC, a reaction that does not typically occur with PDC. silicycle.com
The following table summarizes the key differences in reactivity between PDC and PCC:
| Feature | Pyridinium Dichromate (PDC) | Pyridinium Chlorochromate (PCC) |
| Acidity | Less acidic organic-chemistry.org | Slightly acidic silicycle.com |
| Oxidation of 1° Alcohols (in CH2Cl2) | Aldehydes adichemistry.com | Aldehydes silicycle.com |
| Oxidation of 1° Alcohols (in DMF) | Carboxylic acids (for non-conjugated alcohols) adichemistry.com | Not typically used in DMF silicycle.com |
| Suitability for Acid-Sensitive Substrates | More suitable organic-chemistry.org | Less suitable silicycle.com |
| Double Bond Reactivity | Less efficient in some cases silicycle.com | More efficient in some cases, can induce cyclization silicycle.com |
Significance in Modern Synthetic Methodology Research
Pyridinium dichromate continues to be a relevant and significant reagent in modern synthetic methodology research due to its versatility and selective oxidizing capabilities. chemimpex.com Its applications extend beyond simple alcohol oxidations and play a role in the synthesis of complex molecules and the development of new synthetic strategies.
Key areas of significance include:
Total Synthesis: PDC has been employed in the total synthesis of various natural products and complex organic molecules, including prostaglandins (B1171923) and steroids. orgsyn.org Its mild nature allows for the oxidation of intermediates containing sensitive functional groups that might not be compatible with harsher oxidizing agents. orgsyn.org
Synthesis of Heterocycles: The reagent has found applications in the preparation of heterocyclic compounds. thieme-connect.com
Oxidative Cationic Cyclization: Similar to PCC, PDC can effect oxidative cationic cyclizations, transforming suitable unsaturated alcohols into cyclic enones. wikipedia.org
Oxidation of Carbon-Boron Bonds: Research has shown that PDC can be used for the oxidation of carbon-boron bonds, further expanding its utility in organic synthesis. thieme-connect.com
Development of Greener Methodologies: While chromium (VI) reagents are recognized as toxic, research continues to explore their use in more environmentally benign ways. ebi.ac.ukwikipedia.org This includes using catalytic amounts of the reagent and developing protocols that minimize waste. thieme-connect.com
Kinetic Studies: PDC is utilized in kinetic studies to understand the mechanisms of oxidation reactions. ijrti.org These studies contribute to a deeper understanding of reaction pathways and can lead to the optimization of reaction conditions. ijrti.org For instance, kinetic studies have shown that the oxidation process with PDC can be acid-catalyzed, involving the protonation of PDC to form a more potent oxidizing species. ijrti.org
The ongoing research into the applications and reaction mechanisms of PDC underscores its enduring importance in the field of organic synthesis. Its ability to provide selective and controlled oxidations ensures its continued use in the synthesis of valuable and complex chemical entities. chemimpex.com
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
oxido-(oxido(dioxo)chromio)oxy-dioxochromium;pyridin-1-ium | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C5H5N.2Cr.7O/c2*1-2-4-6-5-3-1;;;;;;;;;/h2*1-5H;;;;;;;;;/q;;;;;;;;;2*-1/p+2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMYWWPCAXXPJFF-UHFFFAOYSA-P | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=[NH+]C=C1.C1=CC=[NH+]C=C1.[O-][Cr](=O)(=O)O[Cr](=O)(=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cr2N2O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60889393 | |
| Record name | Chromic acid (H2Cr2O7), compd. with pyridine (1:2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60889393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20039-37-6 | |
| Record name | Chromic acid (H2Cr2O7), compd. with pyridine (1:2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60889393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation and Methodological Advancements in Cornforth Reagent Synthesis
Established Synthetic Procedures for Pyridinium (B92312) Dichromate
The traditional and most common method for synthesizing the Cornforth reagent involves the reaction of chromium trioxide with pyridine (B92270). wikipedia.orggacariyalur.ac.in This procedure has been a staple in organic chemistry laboratories for decades.
Preparation from Chromium Trioxide and Pyridine
The synthesis of pyridinium dichromate is achieved by the slow addition of a concentrated aqueous solution of chromium trioxide to pyridine. wikipedia.orggacariyalur.ac.in It is crucial that the chromium trioxide is thoroughly dissolved in water before its addition to pyridine to avoid potential explosions. wikipedia.org The reaction is typically cooled with ice to manage its exothermic nature. wikipedia.org Following the reaction, the resulting orange-colored solid is filtered, washed with acetone (B3395972), and then dried to yield pyridinium dichromate as an orange powder. wikipedia.org This powder is stable in air and not particularly hygroscopic. wikipedia.org
A specific laboratory-scale preparation involves gradually adding 80.6 ml of pyridine to a cooled solution of 100 gm of chromium trioxide in 100 ml of water at 30°C. ijirset.com The resulting solution is then distilled with 400 ml of acetone and cooled to 20°C. After a period of 3 hours, the orange crystals of pyridinium dichromate are collected, washed with acetone, and dried under vacuum. ijirset.com
Optimizations in Laboratory-Scale Synthesis
For laboratory-scale synthesis, several optimizations have been developed to improve safety and efficiency. One key optimization is the use of dichloromethane (B109758) as a solvent for the in-situ preparation of the chromium trioxide-pyridine complex, which avoids the need to isolate the potentially hazardous complex. gacariyalur.ac.in Another approach involves adding chromium trioxide to a solution of pyridine in dichloromethane. gacariyalur.ac.in
The inclusion of additives can also accelerate the oxidation reactions for which PDC is used. Molecular sieves, particularly those with a pore diameter of about 0.3 nm, have been shown to increase the reaction rate. wikipedia.org Organic acids such as acetic acid, pyridinium trifluoroacetate, or pyridinium tosylate can also be added to speed up the oxidation, with acetic acid being noted as the most efficient. wikipedia.org Acetic anhydride (B1165640) is another effective accelerator, particularly in the chemistry of sugars and nucleosides. wikipedia.org For optimal results, it is recommended that all reagents be dry and freshly prepared, and that the PDC and molecular sieves be finely ground. wikipedia.org
Considerations for Reaction Conditions in Reagent Preparation
The conditions under which the this compound is prepared are critical for ensuring the purity of the final product and the safety of the procedure.
Solvent Effects on Formation and Purity
The choice of solvent plays a significant role in the formation and subsequent use of the this compound. While the initial preparation involves an aqueous solution of chromium trioxide, the resulting PDC has varying solubility in different organic solvents. wikipedia.org It is readily soluble in dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO). wikipedia.org However, it is poorly soluble in acetone and chlorinated solvents like dichloromethane, where it forms suspensions. wikipedia.org
The solvent used in the oxidation reaction itself can dramatically influence the outcome. For instance, when oxidizing primary alcohols, using dichloromethane as the solvent typically yields aldehydes. adichemistry.com In contrast, using the more polar solvent DMF can lead to the formation of carboxylic acids from non-conjugated primary alcohols. adichemistry.com However, allylic and benzylic primary alcohols are generally oxidized only to aldehydes, even in DMF. wikipedia.orgadichemistry.com
Temperature and Safety Protocols
Temperature control is a critical safety measure during the preparation of the this compound. The reaction between chromium trioxide and pyridine is exothermic and can be explosive if not properly managed. wikipedia.org Therefore, cooling the reaction mixture, typically with an ice bath, is essential. wikipedia.org One preparative method specifies maintaining a temperature of 15-25°C during the dropwise addition of pyridine to the chromium trioxide solution. google.com
Given that the this compound contains hexavalent chromium, it is classified as a toxic and carcinogenic substance. wikipedia.org It is a strong oxidant that can promote fires and is very toxic to aquatic life. wikipedia.org Therefore, strict safety protocols must be followed when handling this reagent. This includes wearing appropriate personal protective equipment such as gloves and eye protection, and working in a well-ventilated area. tcichemicals.com Due to its hazardous nature, its use has become less common in modern chemistry. wikipedia.org
Development of Modified and Supported this compound Systems
To address some of the limitations and hazards associated with the original this compound, researchers have developed modified and supported versions. These newer systems aim to improve the reagent's selectivity, ease of use, and environmental profile.
Polymer-supported chromium (VI) reagents have been developed, which offer the advantage of simplified workup procedures, often requiring only filtration to remove the spent reagent. ijirset.com Other modifications have led to the development of neutral or nearly neutral chromium (VI) reagents that can effect oxidations under milder conditions. ijirset.com These include reagents like pyridinium chlorochromate (PCC) and pyridinium fluorochromate. ijirset.com
In some applications, the this compound has been used in conjunction with silica (B1680970) gel, which can facilitate cleaner oxidations. mdpi.com Additionally, other pyridinium-based chromium reagents have been introduced, such as quinolinium chlorochromate and quinolinium dichromate, which are effective oxidants under non-aqueous conditions. ijirset.com These developments highlight the ongoing efforts to refine the properties and applications of chromium-based oxidants in organic synthesis.
Immobilized and Heterogenized Variants
To address challenges such as difficult product purification and chromium residue contamination, researchers have developed immobilized and heterogenized forms of the this compound. These solid-supported reagents offer significant advantages, including simplified workups through simple filtration and the potential for reagent recycling. sigmaaldrich.comprinceton.edu The ability to use excess reagent to drive reactions to completion without complicating the purification process is another key benefit. sigmaaldrich.com
Several types of supports have been utilized:
Polymer-Supported Reagents : One common approach involves binding the dichromate anion to a polymer backbone. sigmaaldrich.comijirset.com For instance, poly(4-vinylpyridinium dichromate) is a cross-linked polymer-bound version of the reagent. sigmaaldrich.com Another example is POLY [N-(4-PYRIDINIUM DICHROMATE)-P-STYRENE SULPHONAMIDE], which is synthesized by reacting poly [N-(4-pyridyl)-p-styrene sulphonamide] with chromium trioxide. researchgate.nettandfonline.com These polymeric reagents are generally milder, easier to handle, and more selective than their homogeneous counterparts. psu.edu
Silica-Supported Reagents : Pyridinium dichromate can be immobilized on silica gel. sigmaaldrich.comtandfonline.com Si-PDC is effective for oxidizing a range of alcohols and is compatible with acid-sensitive functional groups. silicycle.comcd-bioparticles.com The use of ultrasound can reportedly increase the reaction kinetics and reduce the amount of oxidant needed. cd-bioparticles.com
Ion-Exchange Resins : Anion exchange resins, such as Amberlyst A-26, can be used to support the dichromate oxidant. sigmaaldrich.comubbcluj.ro This approach leverages the ionic interaction between the resin and the chromium species. mdpi.com
These heterogenized variants facilitate easier separation from the reaction mixture, are often regenerable, and are considered environmentally safer to use. psu.edursc.orgresearchgate.netrsc.org
Table 1: Comparison of Homogeneous and Heterogenized this compound
| Characteristic | Homogeneous PDC (this compound) | Heterogenized PDC (e.g., Polymer/Silica Supported) |
|---|---|---|
| Physical State | Bright orange, crystalline solid, soluble in polar solvents like DMF. adichemistry.comijirset.com | Solid beads or powder (e.g., resin, functionalized silica). sigmaaldrich.comcd-bioparticles.com |
| Reaction Workup | Requires chromatographic separation or extraction to remove chromium byproducts. | Simple filtration to remove the reagent from the reaction mixture. sigmaaldrich.comprinceton.edu |
| Reagent Reusability | Not typically recycled in standard laboratory use. | Can often be recovered, regenerated, and reused, improving cost-effectiveness and sustainability. psu.eduuc.pt |
| Selectivity | Highly effective but can sometimes lead to side reactions. | Often demonstrates higher selectivity and is milder, making it suitable for sensitive substrates. psu.edu |
| Handling | Standard handling for a chemical reagent. | Often easier and safer to handle due to solid form and reduced dust. psu.edu |
Regenerative Systems for Chromium Mitigation
The stoichiometric use of chromium(VI) reagents raises significant environmental and toxicity concerns due to the generation of chromium-containing waste. beilstein-journals.org To circumvent this, regenerative systems have been developed where a catalytic amount of the chromium reagent is used in conjunction with a stoichiometric co-oxidant. This co-oxidant continuously reoxidizes the reduced chromium species (Cr(III) or Cr(IV)) back to the active Cr(VI) state, thus completing the catalytic cycle. researchgate.net
This approach drastically reduces the amount of chromium required for the reaction, aligning with the principles of green chemistry. beilstein-journals.org Several co-oxidants have been found to be effective in these catalytic systems. For example, a system using a catalytic amount of CrO₃ with sodium periodate (B1199274) (NaIO₄, similar to NaIO₆) as the re-oxidant in wet acetonitrile (B52724) has been reported. vanderbilt.edu Another study describes a PDC-catalyzed oxidative rearrangement using PhI(OAc)₂ (diacetoxyiodobenzene) as the co-oxidant under an oxygen atmosphere. researchgate.net
The development of such systems is crucial for making chromium-based oxidations more sustainable. The ultimate goal is to minimize waste while retaining the high efficiency and selectivity of the oxidant. Photocatalytic reduction of Cr(VI) is another area of research aimed at remediating chromium contamination. beilstein-journals.org
Anhydrous vs. Aqueous Reaction Environments for Reagent Utility
The utility of the this compound is highly dependent on the reaction solvent, specifically the presence or absence of water. The choice between an anhydrous or aqueous environment dictates the final oxidation product of primary alcohols.
Anhydrous Environments : In anhydrous solvents, most notably dichloromethane (CH₂Cl₂), the oxidation of a primary alcohol with PDC cleanly stops at the aldehyde stage. adichemistry.comsilicycle.com This selectivity is a key advantage for syntheses where over-oxidation to a carboxylic acid must be avoided. masterorganicchemistry.com This anhydrous application is often referred to as the Corey-Schmidt reagent. adichemistry.com The reaction conditions are generally mild and nearly neutral, making PDC less acidic than pyridinium chlorochromate (PCC) and thus more suitable for acid-sensitive substrates. adichemistry.comsilicycle.com
Aqueous or Polar Aprotic Environments : When the reaction is conducted in a polar solvent like dimethylformamide (DMF), or if water is present, the outcome changes significantly for certain substrates. adichemistry.comstackexchange.com While allylic and benzylic primary alcohols are still oxidized only to aldehydes, non-conjugated primary alcohols are oxidized all the way to carboxylic acids. adichemistry.com The original this compound, which is prepared with water, is therefore suitable for converting secondary alcohols to ketones but not for the controlled oxidation of primary alcohols to aldehydes. adichemistry.com The over-oxidation in DMF is believed to occur because the solvent facilitates the formation of an aldehyde hydrate (B1144303) intermediate, which is then further oxidized. stackexchange.com
Table 2: Influence of Reaction Environment on PDC Oxidation Products
| Substrate | Reaction Environment | Solvent | Primary Product | Reference |
|---|---|---|---|---|
| Saturated Primary Alcohol | Anhydrous | Dichloromethane (CH₂Cl₂) | Aldehyde | adichemistry.comsilicycle.com |
| Saturated Primary Alcohol | Polar Aprotic / Aqueous | Dimethylformamide (DMF) | Carboxylic Acid | adichemistry.comvanderbilt.edu |
| Allylic/Benzylic Primary Alcohol | Anhydrous | Dichloromethane (CH₂Cl₂) | Aldehyde | adichemistry.comsilicycle.com |
| Allylic/Benzylic Primary Alcohol | Polar Aprotic / Aqueous | Dimethylformamide (DMF) | Aldehyde | adichemistry.com |
| Secondary Alcohol | Anhydrous or Aqueous | CH₂Cl₂ or DMF | Ketone | adichemistry.comsilicycle.com |
Mechanistic Investigations of Cornforth Reagent Mediated Reactions
General Mechanism of Alcohol Oxidation by Chromium(VI) Reagents
The oxidation of alcohols by chromium(VI) reagents, including the Cornforth reagent, generally proceeds through a well-established two-step mechanism: the formation of a chromate (B82759) ester followed by an oxidative elimination step. uni-hamburg.deacsgcipr.org
The initial step in the oxidation of an alcohol by a chromium(VI) reagent is the formation of a chromate ester. libretexts.orgmsu.edu This reaction involves the attack of the alcohol's oxygen atom on the chromium atom of the oxidizing agent. libretexts.org In the case of pyridinium (B92312) dichromate (PDC), the alcohol reacts with the Cr(VI) center. adichemistry.com This is a rapid and reversible process. truman.edu A proton transfer then occurs from the now positively charged hydroxyl group to one of the oxygen atoms on the chromium, which can be facilitated by a base like pyridine (B92270). libretexts.org This leads to the formation of the key intermediate, the chromate ester. uni-hamburg.delibretexts.orgorganic-chemistry.org
Following the formation of the chromate ester, the subsequent and typically rate-determining step is an oxidative elimination reaction. truman.edu This step involves the removal of a proton from the carbon atom bearing the hydroxyl group by a base (which can be water or pyridine). libretexts.orgmsu.edu The electrons from the carbon-hydrogen bond then move to form a carbon-oxygen double bond, leading to the formation of the corresponding aldehyde or ketone. libretexts.org
Kinetic Studies of this compound Oxidations
Kinetic studies provide valuable insights into the reaction mechanism, including the order of the reaction, the influence of reaction conditions, and thermodynamic parameters.
Kinetic investigations into the oxidation of various alcohols by the this compound (PDC) have consistently shown that the reaction follows second-order kinetics. doi.orgresearchgate.net Specifically, the reaction is first order with respect to the alcohol (substrate) and first order with respect to the this compound (oxidant). doi.orgresearchgate.netresearchgate.net This has been observed in the oxidation of polyols and other alcohols. doi.orgresearchgate.net For instance, studies on the oxidation of benzyl (B1604629) alcohol by pyridinium chlorochromate (a related reagent) also show a first-order dependence on both the oxidant and the alcohol. researchgate.net
Table 1: Kinetic Order of this compound Mediated Oxidations
| Substrate | Order with respect to Substrate | Order with respect to Reagent (PDC) | Overall Order | Reference |
|---|---|---|---|---|
| Polyols | First | First | Second | doi.orgresearchgate.net |
| Benzyl Alcohol (with PCC) | First | First | Second | researchgate.net |
The rate of oxidation using the this compound can be significantly influenced by the pH of the medium and the presence of various additives. wikipedia.org
pH: The oxidation reactions are generally faster under acidic conditions. ijirset.com For instance, the acid-catalyzed oxidation of benzyl alcohol with pyridinium chlorochromate is nearly first order in acidity. researchgate.net However, the highly acidic conditions of reagents like Jones reagent can be detrimental to acid-sensitive functional groups. ijirset.com The this compound, being only slightly acidic due to the pyridinium cation, offers a milder alternative, typically used under nearly neutral pH conditions. wikipedia.orgblogspot.com
Additives: The rate of oxidation with the this compound can be accelerated by the addition of several substances:
Organic Acids: Acetic acid, pyridinium trifluoroacetate, and pyridinium tosylate can be added to increase the reaction rate, with acetic acid being particularly effective. wikipedia.org
Acetic Anhydride (B1165640): This additive also provides a remarkable acceleration and is often used in the chemistry of sugars and nucleosides. wikipedia.org
Molecular Sieves: The addition of finely ground molecular sieves can also speed up slow oxidations. wikipedia.org
Solvents: The choice of solvent plays a crucial role. A higher proportion of dimethylformamide (DMF) in the solvent mixture leads to a stronger oxidizing environment and a faster reaction rate. wikipedia.orgblogspot.com
It is important to note that while these accelerators increase the reaction rate, they may also promote alternative oxidation pathways, potentially reducing the selectivity of the reaction. wikipedia.org
Thermodynamic parameters, including activation enthalpy (ΔH‡) and activation entropy (ΔS‡), provide deeper mechanistic understanding. For the oxidation of polyols by PDC, the calculated activation parameters fall within the range of ΔH‡ = 37.4−43.1 kJ mol⁻¹ and ΔS‡ = (−168) − (−139) J K⁻¹ mol⁻¹. acs.org
The isokinetic temperature (β) is the temperature at which all reactions in a series proceed at the same rate. The relationship between ΔH‡ and ΔS‡ can indicate whether a reaction series is enthalpy- or entropy-controlled. In a study involving the nitration of aromatic compounds triggered by the this compound, the observed isokinetic temperature (β = 285 K) was below the experimental temperature range (303 to 323 K). researchgate.net This suggests that entropy factors are more dominant in controlling the reaction rate under these specific conditions. researchgate.net Conversely, in other studies, the isokinetic temperature was found to be above the experimental range, indicating that enthalpy factors are more likely the controlling influence. researchgate.net The negative entropy of activation observed in some studies suggests a more ordered, possibly cyclic, transition state. researchgate.net
Table 2: Thermodynamic Parameters for Polyol Oxidation by PDC
| Parameter | Value Range | Reference |
|---|---|---|
| Activation Enthalpy (ΔH‡) | 37.4−43.1 kJ mol⁻¹ | acs.org |
| Activation Entropy (ΔS‡) | (-168) − (-139) J K⁻¹ mol⁻¹ | acs.org |
Proposed Transition State Models
The oxidation of alcohols by the this compound is generally understood to proceed via the formation of a chromate ester, followed by an elimination step to yield the carbonyl product and a reduced chromium species. acsgcipr.org The precise nature of the transition state in this process has been a subject of investigation, with models considering the roles of various species present in the reaction mixture.
Kinetic studies on the oxidation of polyols by pyridinium dichromate (PDC) in an aqueous potassium bisulfate (KHSO4) medium suggest the involvement of a pyridinium-bound chromium species in the rate-determining step. doi.orgresearchgate.net The proposed active oxidizing species is ((PyH)CrO₃⁺), which participates in the slow step of the reaction along with the alcohol substrate. doi.orgresearchgate.net This indicates that the pyridinium cation is not merely a spectator counter-ion but plays a direct role in the oxidation mechanism. The reaction exhibits second-order kinetics, being first order in both the PDC and the alcohol. doi.orgresearchgate.net
The Cornforth model, in the context of asymmetric induction, also highlights the importance of electrostatic interactions. It proposes that in the transition state, any electronegative substituent on the alpha-carbon of the substrate will preferentially orient itself to minimize dipole-dipole interactions with the carbonyl group being formed. egrassbcollege.ac.inwikipedia.org This suggests a structured transition state where the arrangement of substituents is influenced by polar effects.
The solvent and counter-ions present in the reaction medium significantly influence the reaction mechanism and outcome. The nature of the solvent can affect the aggregation and ion pairing of the reagent, which in turn impacts reactivity. For instance, in polar aprotic solvents like dimethylformamide (DMF), the enolate form of a substrate is more free, which can favor certain reaction pathways. egrassbcollege.ac.in
The counter-ion itself can also play a crucial role. In reactions involving organometallic reagents, larger alkali metals can lead to more separated ion pairs, influencing the hardness of the nucleophile and favoring specific reaction outcomes. egrassbcollege.ac.in While not directly about the this compound, this principle highlights the importance of considering the entire ionic composition of the reaction mixture when proposing a mechanism. In the case of PDC oxidations, the pyridinium cation is an integral part of the reagent and its interaction with the dichromate anion and the substrate is key to the reaction's progress. doi.org
Mechanistic Differentiation in Solvent Systems (e.g., DCM vs. DMF)
The choice of solvent is a critical parameter in oxidations using the this compound, with different solvents leading to distinct product profiles. The most notable difference is observed between dichloromethane (B109758) (DCM) and dimethylformamide (DMF).
In DCM, a non-polar solvent, the oxidation of primary alcohols generally stops at the aldehyde stage. adichemistry.com This is attributed to the poor solubility of PDC in DCM, where the reaction often occurs in a suspension. wikipedia.org The less polar environment does not facilitate the over-oxidation of the initially formed aldehyde.
Conversely, when DMF, a polar aprotic solvent, is used, non-conjugated primary alcohols are often oxidized further to carboxylic acids. adichemistry.com This over-oxidation is thought to occur because DMF can effectively solvate the PDC, potentially leading to the formation of water through the decomposition of the dichromate anion. stackexchange.com This in-situ generated water can then hydrate (B1144303) the intermediate aldehyde, and this hydrate is subsequently oxidized to the carboxylic acid. stackexchange.com However, conjugated primary alcohols, such as allylic and benzylic alcohols, typically yield only aldehydes even in DMF. adichemistry.com The increased reactivity in DMF can also be attributed to its ability to better solvate the ionic intermediates involved in the reaction. stackexchange.com
The following table summarizes the solvent-dependent oxidation of primary alcohols with the this compound:
| Solvent | Substrate (Non-conjugated Primary Alcohol) | Major Product |
| Dichloromethane (DCM) | R-CH₂OH | R-CHO (Aldehyde) |
| Dimethylformamide (DMF) | R-CH₂OH | R-COOH (Carboxylic Acid) |
This table illustrates the general trend for non-conjugated primary alcohols.
Applications and Synthetic Utility in Organic Transformation Research
Selective Oxidation of Primary Alcohols to Aldehydes
The Cornforth reagent is widely utilized for the selective oxidation of primary alcohols to their corresponding aldehydes. commonorganicchemistry.comchemistryviews.org This transformation is a fundamental process in organic synthesis, providing access to a crucial class of carbonyl compounds. The reaction is typically performed under mild, nearly neutral pH conditions. wikipedia.org
A significant challenge in the oxidation of primary alcohols is preventing subsequent oxidation of the initially formed aldehyde to a carboxylic acid. doi.org With the this compound, this control is effectively achieved by careful selection of the reaction solvent. adichemistry.com
When the oxidation is conducted in dichloromethane (B109758) (CH₂Cl₂), the reaction conveniently halts at the aldehyde stage. adichemistry.com However, if a more polar solvent such as dimethylformamide (DMF) is used, non-conjugated saturated primary alcohols are typically oxidized all the way to carboxylic acids. wikipedia.orgadichemistry.com This solvent-dependent reactivity allows for selective synthesis of either the aldehyde or the carboxylic acid from the same starting alcohol. It is important to note that allylic and benzylic primary alcohols represent an exception, yielding only aldehydes even when DMF is used as the solvent. wikipedia.orgadichemistry.com The original preparation described by Cornforth involved chromium trioxide, pyridine (B92270), and water; this aqueous version is not suitable for the controlled oxidation of primary alcohols to aldehydes but can be used to convert secondary alcohols to ketones. adichemistry.com
Table 1: Solvent-Dependent Oxidation of Primary Alcohols with this compound (PDC)
| Alcohol Type | Solvent | Primary Product |
| Saturated Primary Alcohol | Dichloromethane (CH₂Cl₂) | Aldehyde adichemistry.com |
| Saturated Primary Alcohol | Dimethylformamide (DMF) | Carboxylic Acid wikipedia.orgadichemistry.com |
| Allylic/Benzylic Primary Alcohol | Dimethylformamide (DMF) | Aldehyde wikipedia.orgadichemistry.com |
The this compound is particularly advantageous for the oxidation of substrates containing acid-sensitive functional groups, such as enol ethers, due to its relatively mild acidity compared to other chromium-based oxidants like PCC. adichemistry.com The scope of the reaction is broad, but its most notable feature is the differentiated reactivity between various types of alcohols.
As previously mentioned, a key aspect of its substrate scope is the reliable oxidation of allylic and benzylic primary alcohols exclusively to aldehydes, irrespective of the solvent employed. wikipedia.orgadichemistry.com This provides a robust method for preparing unsaturated aldehydes. A limitation of PDC oxidations is that the reactions can be slow, sometimes requiring the addition of accelerators. adichemistry.com Common accelerators include molecular sieves, organic acids like acetic acid, or acetic anhydride (B1165640). wikipedia.orgadichemistry.com
Oxidation of Secondary Alcohols to Ketones
The conversion of secondary alcohols to ketones is another primary application of the this compound. wikipedia.orgcommonorganicchemistry.comchemistryviews.org This oxidation is a reliable and frequently employed transformation in multi-step syntheses.
The oxidation of secondary alcohols to ketones using PDC is generally efficient and applicable to a wide range of substrates. wikipedia.orgadichemistry.com The reagent's nearly neutral character allows it to be used with molecules containing various functional groups without causing unwanted side reactions that might occur under more acidic or basic conditions. wikipedia.orgblogspot.com This versatility makes it a valuable tool for the synthesis of complex molecules where chemoselectivity is paramount.
Table 2: General Oxidation Products with this compound (PDC)
| Substrate Type | Product Type |
| Primary Alcohol (in CH₂Cl₂) | Aldehyde adichemistry.comchemistryviews.org |
| Secondary Alcohol | Ketone adichemistry.comchemistryviews.org |
| Allylic Alcohol | Allylic Aldehyde or Ketone adichemistry.com |
Chemoselectivity in Multifunctional Substrates
A significant advantage of the this compound is its ability to exhibit chemoselectivity in molecules possessing multiple hydroxyl groups. adichemistry.com This allows for the targeted oxidation of a specific alcohol function while leaving others intact.
The this compound is particularly effective for the selective oxidation of allylic alcohols. adichemistry.com It can preferentially oxidize an allylic alcohol in the presence of other saturated alcohol groups within the same molecule. adichemistry.com This selectivity is a powerful feature in synthetic chemistry, enabling the targeted modification of poly-functionalized compounds. For instance, research has demonstrated the conversion of allylic amide-derived 2H-chromenes into their corresponding coumarin (B35378) analogues through a PDC-mediated chemoselective allylic oxidation. ebi.ac.uk This highlights the reagent's utility in achieving specific and controlled transformations in complex molecular frameworks.
Compatibility with Acid-Sensitive Functional Groups
A significant advantage of the this compound is its utility in the oxidation of compounds containing acid-sensitive functional groups. adichemistry.com The reaction conditions are generally mild and neutral. adichemistry.com Although the pyridinium (B92312) cations are slightly acidic, many acid-sensitive functionalities can withstand the reagent's action. adichemistry.com For reactions requiring completely acid-free conditions, sodium acetate (B1210297) can be added as a buffer. adichemistry.com This makes PDC a more suitable oxidizing agent than the more acidic pyridinium chlorochromate (PCC) for substrates with acid-labile groups such as enol ethers. adichemistry.com
Regioselectivity Studies in Complex Molecular Systems
The regioselectivity of the this compound is a critical aspect of its synthetic utility, particularly in complex molecules with multiple reactive sites. The choice of solvent can influence the oxidation product. adichemistry.com For instance, in dichloromethane (CH₂Cl₂), the oxidation of primary alcohols typically stops at the aldehyde stage. adichemistry.com In contrast, using a polar solvent like dimethylformamide (DMF) can lead to the oxidation of non-conjugated primary alcohols to carboxylic acids. adichemistry.com However, conjugated primary alcohols, such as allylic and benzylic alcohols, are selectively oxidized to aldehydes even when DMF is used as the solvent. adichemistry.com This differential reactivity allows for a degree of regioselectivity in molecules possessing various types of alcohol functionalities.
The "Cornforth model" is a concept used to predict the stereochemistry of nucleophilic addition to a carbonyl group adjacent to a stereocenter with a polar group. researchgate.net This model posits that the repulsive interaction between the carbonyl group and an adjacent chlorine atom would cause them to adopt an anti-conformation, which in turn dictates the direction of nucleophilic attack. researchgate.net
Applications in Advanced Organic Synthesis Strategies (Excluding Clinical)
The this compound has found application in various advanced organic synthesis strategies, contributing to the construction of complex molecular architectures.
The diastereoselective addition of organometallic reagents to α-chloroaldehydes, a reaction rationalized by the Cornforth model, has been a historically significant method in the synthesis of natural products. rsc.orgnih.gov Although challenges in producing enantiomerically enriched α-haloaldehydes initially limited their use, recent advances in organocatalysis have renewed interest in these building blocks for natural product synthesis. rsc.orgnih.govuci.edu The stereoselective transformations of these aldehydes are valuable in constructing the intricate stereochemistry often found in natural products. rsc.org
The this compound is instrumental in the synthesis of α-haloaldehydes, which are versatile building blocks in organic synthesis. nih.govuci.edu The diastereoselective addition of organometallic reagents to these aldehydes, as explained by the Cornforth model, allows for the creation of new stereocenters with a high degree of control. rsc.orguci.edu These α-haloaldehydes can then be converted into a variety of other functional groups and are increasingly used in the synthesis of complex molecules, including nucleoside analogues, carbohydrate mimics, and polyketides. uci.edu
The following table summarizes the oxidation of various alcohols using the this compound, highlighting its role in creating key synthetic intermediates.
| Substrate | Solvent | Product | Reference |
| Primary Alcohol | Dichloromethane | Aldehyde | adichemistry.com |
| Primary Alcohol (non-conjugated) | Dimethylformamide | Carboxylic Acid | adichemistry.com |
| Primary Allylic/Benzylic Alcohol | Dimethylformamide | Aldehyde | adichemistry.com |
| Secondary Alcohol | Dichloromethane/DMF | Ketone | adichemistry.com |
Novel Transformations Mediated by this compound (e.g., Nitration)
Recent research has explored novel applications of the this compound beyond its traditional role as an oxidizing agent. One such transformation is the nitration of aromatic and heteroaromatic compounds. researchgate.netresearchgate.net In a study, the this compound, in conjunction with sodium nitrite (B80452) (NaNO₂), was used to trigger the nitration of various substrates under acid-free conditions in an aqueous acetonitrile (B52724) medium. researchgate.netresearchgate.net The reactions were found to be first order in both the substrate and the this compound. researchgate.netresearchgate.net
Microwave-assisted reactions under solvent-free conditions were shown to significantly reduce reaction times and improve product yields. researchgate.netresearchgate.net This method provides a milder and more efficient alternative to classical nitration methods that often require strong mineral acids. thieme-connect.com
The following table presents data from a kinetic study of the this compound-mediated nitration of phenols.
| Phenol Derivative | Reaction Condition | Product | Key Finding | Reference |
| Various Phenols | PDC/NaNO₂, aq. MeCN | Nitrophenols | First-order kinetics in [Substrate] and [PDC] | researchgate.netresearchgate.net |
| Various Phenols | PDC/NaNO₂, Microwave | Nitrophenols | Significant rate acceleration and higher yields | researchgate.netresearchgate.net |
Theoretical and Computational Studies of Cornforth Reagent Reactivity
Quantum Mechanical (QM) Calculations
Quantum mechanical calculations are foundational to the theoretical study of chemical reactivity, providing detailed information about electronic structure, energetics, and molecular geometry.
Density Functional Theory (DFT) has become a primary computational method for studying the reactivity of chromium-based oxidants like the Cornforth reagent with high accuracy. core.ac.uk DFT calculations allow for the investigation of electronic and steric effects, which are crucial for understanding reaction mechanisms. psu.edu These calculations can model the electronic structure of the reagent and substrates, helping to explain observed reactivity patterns. For instance, DFT has been effectively used to study the properties of related chromium complexes and organic salts, providing insights into their structure and stability. eurjchem.comwisc.edu
In studies on the closely related pyridinium (B92312) chlorochromate (PCC), DFT calculations have been employed to explain differences in reactivity between commercial and homemade batches of the reagent. researchgate.netresearchgate.net These investigations revealed that the presence of Cr(III) impurities could catalyze certain reactions. DFT calculations demonstrated a plausible mechanism where a Cr(III) species attacks a furan (B31954) ring while being reoxidized by PCC, a process that could be analogous to potential pathways involving PDC. researchgate.netresearchgate.net Furthermore, DFT is used to compare calculated data, such as chemical shifts, with experimental results to verify structural and stereoelectronic effects in reactions where PDC is used as a reagent.
The study of transition states—the highest energy structures along a reaction coordinate—is critical for understanding reaction rates and selectivity. wwu.edu Quantum mechanical methods, particularly DFT, are used to calculate the geometries and energies of these fleeting structures. core.ac.uk By comparing the energies of different possible transition states, chemists can predict the major product of a reaction. psu.edu
For example, ab initio molecular orbital calculations have been used to determine the geometries and Gibbs energies of diastereomeric transition states in model reactions, such as the nucleophilic addition to chiral ketones. psu.edu These calculations show that the geometry of the transition state often resembles the ground-state conformation of the substrate, and the nucleophile approaches from the less sterically hindered face. psu.edu In studies of stereocontrolled reactions involving aldehydes, advanced DFT calculations have successfully identified and analyzed transition states corresponding to the Cornforth-Evans (CE) model. researchgate.net These studies confirmed that CE-type transition states were energy minima, aligning well with experimental data and providing a quantitative basis for the observed stereocontrol. researchgate.net
The table below presents representative data from DFT calculations on transition states for the allylboration of α,β-epoxy aldehydes, illustrating how computational analysis distinguishes between different stereochemical models.
| Substrate | Stereoinduction Model | Relative Free Energy (ΔΔG‡, kcal/mol) |
|---|---|---|
| cis-Epoxy Aldehyde | Cornforth-Evans (CE) | 0.0 |
| cis-Epoxy Aldehyde | anti-Cornforth-Evans (anti-CE) | 1.8 |
| trans-Epoxy Aldehyde | Cornforth-Evans (CE) | 0.0 |
| trans-Epoxy Aldehyde | anti-Cornforth-Evans (anti-CE) | 2.5 |
Data derived from DFT calculations at the B3LYP-D3(BJ)/cc-pVDZ level of theory. researchgate.net The energy difference (ΔΔG‡) is relative to the most stable transition state.
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.govnih.gov This technique allows researchers to observe the dynamic evolution of a system, providing valuable information on conformational changes, solvent effects, and the binding interactions between molecules. nih.govresearchgate.net
While specific MD simulation studies focusing exclusively on the this compound are not widely documented in the literature, the methodology is highly applicable. MD simulations could be used to explore the behavior of the pyridinium dichromate salt in different solvents, such as dimethylformamide or dichloromethane (B109758), which are known to affect reaction rates and oxidation strength. wikipedia.org Such simulations could reveal how solvent molecules arrange around the reagent and the substrate, influencing the reaction pathway. They are particularly useful for investigating the binding modes and conformational changes in complex systems, such as enzyme-substrate interactions, and these principles can be extended to understand how PDC interacts with complex alcohol substrates. nih.govresearchgate.net
Modeling of Reaction Pathways and Intermediates
Understanding a chemical reaction requires identifying all the steps and intermediate species involved in the transformation from reactants to products. Computational modeling is a powerful tool for mapping these reaction pathways. core.ac.uk For oxidations using this compound, the generally accepted mechanism involves the formation of a chromate (B82759) ester intermediate. wikipedia.orgcardiff.ac.uk
Theoretical calculations can be used to model the energetics of each step in the proposed mechanism:
Formation of the chromate ester from the alcohol and PDC.
Abstraction of a proton from the carbon bearing the hydroxyl group.
Elimination to form the carbonyl compound and a reduced chromium species.
DFT calculations can determine the activation barriers for each step, helping to identify the rate-determining step of the reaction. core.ac.uk For example, in the oxidation of steroidal alcohols with PDC, various intermediates such as steroidal 5-en-3-ones have been identified through experimental monitoring and are consistent with a multi-step pathway. ebi.ac.uk Computational modeling of these pathways provides a more detailed picture of the transformation, including the structures of transient intermediates that are difficult to observe experimentally. researchgate.netcore.ac.ukresearchgate.net
Elucidation of Stereoselectivity Mechanisms through Computational Models
One of the most significant applications of computational chemistry in organic synthesis is in explaining and predicting stereoselectivity. For nucleophilic additions to chiral carbonyl compounds, several qualitative models like the Cram, Felkin-Anh, and Cornforth models were developed to predict the major diastereomer. psu.edupsu.eduacademie-sciences.fr Computational studies have provided a quantitative foundation for these models. psu.edu
Quantum mechanical calculations, especially DFT, have been used to assess the validity of these models by calculating the energies of the various transition state conformations. psu.edupsu.edu For instance, the relative energies of the polar Felkin-Anh and Cornforth transition-state structures can be computed to understand the factors governing stereoselection. researchgate.net Advanced computational studies on the allylboration of α,β-epoxy aldehydes have shown a transition in stereocontrol from the polar Felkin-Anh (PFA) model to the Cornforth-Evans (CE) model. researchgate.net DFT calculations in this work uniformly identified CE-type transition states as the global energy minima, conforming to experimental data and highlighting the predictive power of computational models. researchgate.net These models help rationalize how the arrangement of substituents on a chiral center dictates the facial selectivity of the attack on an adjacent carbonyl group. msu.eduox.ac.uk
| Stereochemical Model | Key Feature | Computational Finding |
|---|---|---|
| Cornforth Model | Dipolar repulsion between the carbonyl oxygen and the most electronegative substituent on the α-carbon. psu.edu | Validated for specific substrates where electrostatic interactions dominate the transition state. psu.edu |
| Felkin-Anh Model | The largest group on the α-carbon is positioned anti-periplanar to the incoming nucleophile. psu.edu | Often found to be the lowest energy pathway in DFT calculations for non-polar substrates. psu.eduacademie-sciences.fr |
| Cornforth-Evans (CE) Model | A chelation-like model applicable to substrates like α,β-epoxy aldehydes. researchgate.net | Identified as the global minimum transition state in DFT studies of specific allylboration reactions, explaining high stereocontrol. researchgate.net |
This table summarizes the key principles of major stereochemical models and their validation through computational studies.
Catalytic Cycle Modeling
While many oxidations with PDC are stoichiometric, the principles of its reactivity are relevant to catalytic processes. Computational modeling is essential for elucidating full catalytic cycles. nih.govacs.org A catalytic cycle involves multiple steps, including substrate binding, the chemical transformation itself, product release, and catalyst regeneration.
Future Research Directions and Sustainable Alternatives
Development of Greener Oxidation Methodologies
A significant thrust in contemporary chemical synthesis is the development of environmentally benign oxidation reactions to replace hazardous reagents like stoichiometric chromium compounds, which are known carcinogens. beyondbenign.org The high toxicity and the formation of intractable chromium residues necessitate a shift towards more sustainable practices. acsgcipr.org
The transition from stoichiometric to catalytic use of chromium is a cornerstone of greener chemistry, as it dramatically reduces waste and the amount of chromium required. acsgcipr.org Several systems have been developed where a catalytic amount of a Cr(VI) species is used in conjunction with a co-oxidant, which regenerates the active chromium species in situ.
Key catalytic approaches include:
Periodic Acid (H₅IO₆) as a Co-oxidant: A notable method involves the use of catalytic chromium trioxide (CrO₃) with periodic acid as the terminal oxidant. This system has proven effective for the oxidation of primary alcohols to carboxylic acids and is noted for its high functional group tolerance. acsgcipr.orgderpharmachemica.com
Peroxide-Based Systems: Bis(trimethylsilyl) peroxide has been successfully employed as an effective oxidant for alcohols in the presence of catalytic amounts of chromium(VI) complexes. oup.com
Heterogeneous Catalysts: A significant advancement is the development of recyclable, solid catalysts. Chromium-substituted aluminophosphates, such as CrAPO-5 and CrAPO-11, serve as selective and reusable catalysts for the oxidation of benzylic and cyclic alcohols. rsc.org These solid catalysts can use molecular oxygen (O₂) or tert-butyl hydroperoxide (TBHP) as the oxidant and operate through a proposed heterolytic mechanism involving β-hydrogen elimination from an oxochromium(VI) alkoxide intermediate. rsc.org The reduced catalyst is then reoxidized by the co-oxidant, completing the catalytic cycle. rsc.org
Table 1: Examples of Catalytic Chromium(VI) Oxidation Systems
| Catalyst System | Co-oxidant | Substrate | Product | Reference |
| Chromium trioxide (CrO₃) | Periodic acid (H₅IO₆) | Primary Alcohols | Carboxylic Acids | acsgcipr.orgderpharmachemica.com |
| Chromium(VI) complexes | Bis(trimethylsilyl) peroxide | Alcohols | Aldehydes/Ketones | oup.com |
| CrAPO-5 / CrAPO-11 | O₂ or tert-butyl hydroperoxide (TBHP) | Benzylic/Cyclic Alcohols | Ketones | rsc.org |
Beyond catalysis, research focuses on managing the inevitable chromium waste. The primary strategy involves the reduction of toxic and carcinogenic Cr(VI) to the far less toxic Cr(III). researchgate.net Effective remediation and waste management depend on establishing and maintaining soil or solution conditions that favor this reduction and prevent the re-oxidation of Cr(III) back to Cr(VI). researchgate.nettandfonline.com
Innovative strategies for waste minimization include:
Reduction and Precipitation: In industrial effluents, Cr(VI) can be reduced to Cr(III) using reagents like sulfur compounds or iron salts, followed by precipitation of the insoluble and less toxic chromium hydroxide (B78521) [Cr(OH)₃] by adjusting the pH. mdpi.com
Exploration of New Reagent Derivatives with Enhanced Selectivity
The search for new oxidizing agents is a continuous effort in synthetic chemistry, driven by the need for reagents that offer greater selectivity under milder conditions. derpharmachemica.comdergipark.org.tr While the Cornforth reagent (PDC) and Pyridinium (B92312) Chlorochromate (PCC) are more selective than older reagents like Jones reagent, they still present challenges. derpharmachemica.comwikipedia.org Consequently, a vast array of Cr(VI) derivatives has been developed by complexing chromium trioxide with various nitrogen heterocycles or by creating different salts. derpharmachemica.comresearchgate.net
These derivatives aim to overcome issues such as high acidity, instability, and difficult work-up procedures associated with earlier reagents. dergipark.org.tr The modifications often involve changing the organic cation paired with the chlorochromate or dichromate anion to fine-tune the reagent's reactivity and selectivity, for instance, in stopping the oxidation of a primary alcohol at the aldehyde stage without further oxidation to a carboxylic acid. derpharmachemica.comwikipedia.org
Table 2: Selected Chromium(VI) Reagent Derivatives
| Reagent Name | Chemical Formula/Description | Purpose/Advantage | Reference |
| Quinolinium Fluorochromate (QFC) | [C₉H₇NH][CrO₃F] | A stable Cr(VI) reagent for selective oxidation. | derpharmachemica.com |
| 3,5-Dimethyl Pyrazolium Fluorochromate | [C₅H₉N₂][CrO₃F] | Used for oxidizing various organic functional groups. | derpharmachemica.com |
| 2,2'-Bipyridinium Chlorochromate (BIPCC) | [C₁₀H₉N₂][CrO₃Cl] | An alternative to PCC with different solubility and reactivity. | derpharmachemica.com |
| Quinoxalinium Bromochromate (QxBC) | C₈H₆N₂HCrO₃Br | A mild reagent for alcohol oxidation and bromination of aromatics. | dergipark.org.tr |
Integration with Flow Chemistry and Automated Synthesis
The integration of chromium-based oxidations with modern technologies like flow chemistry and automated synthesis represents a significant step towards safer and more efficient processes. acs.org Flow chemistry, which involves performing reactions in continuous-flow reactors, offers superior control over reaction parameters like temperature and residence time. acs.org
A key example is the use of an automated microfluidic system to optimize the oxidation of benzyl (B1604629) alcohol with chromium trioxide. acs.org The system autonomously varied conditions to maximize the yield of the desired benzaldehyde (B42025) while minimizing the formation of the over-oxidized benzoic acid. acs.org This high degree of control allowed the reaction to be performed under more aggressive conditions (higher temperatures and shorter times) than are feasible in traditional batch reactors, demonstrating the potential for rapid optimization and process intensification. acs.org Automated synthesis platforms, which can use pre-filled reagent cartridges to perform a reaction, purify the product, and clean the system, offer a pathway to applying these complex reagents with higher throughput and reduced human exposure. sigmaaldrich.com
Advanced Mechanistic Probes and Spectroscopic Investigations
A deeper understanding of the reaction mechanism is crucial for designing better reagents and conditions. While the general mechanism of Cr(VI) oxidations is understood to proceed via the formation of a chromate (B82759) ester, significant research is dedicated to characterizing the transient chromium intermediates, such as Cr(V) and Cr(IV), which are implicated in the redox process. acsgcipr.orgacsgcipr.org
Advanced spectroscopic techniques are vital for these investigations:
Electron Paramagnetic Resonance (EPR) Spectroscopy: This technique has been instrumental in detecting and characterizing paramagnetic Cr(V) intermediates. Studies have used EPR to identify long-lived Cr(V)-peptide complexes and even mixed-valence Cr(V)-Cr(VI) species, providing direct evidence for these transient species in the reaction pathway. acs.orgnih.gov EPR has also been used alongside UV-visible spectroscopy to distinguish the roles of Cr(IV) and Cr(V) intermediates in different reaction environments. nih.gov
UV-Visible Spectroscopy: This method is used to monitor the reaction progress and has provided evidence for the formation of termolecular intermediate complexes in certain co-oxidation reactions, suggesting complex, multi-species transition states. scirp.org
Kinetic Studies: Detailed kinetic analyses remain a fundamental tool. For example, kinetic studies on the oxidation of polyols by PDC and PCC have helped to determine the reaction order with respect to each component and confirm the absence of free-radical intermediates in those specific pathways. researchgate.net
These advanced probes allow researchers to build a more nuanced picture of the oxidation mechanism, moving beyond the general overview to understand the specific roles and reactivities of the different chromium oxidation states involved. acs.orgnih.gov
Synergistic Approaches with Other Oxidation Systems
Future directions also involve combining the redox chemistry of chromium with other chemical or physical processes to create synergistic systems that are more powerful or environmentally friendly than the sum of their parts. These approaches often target environmental remediation, where multiple pollutants can be treated simultaneously.
Examples of synergistic systems include:
Photocatalytic Synergy: Semiconductor photocatalysts have been combined with Cr(VI) chemistry. For instance, g-C₃N₄/TiO₂ nanotube electrodes under UV-visible light irradiation have been shown to synergistically accelerate the reduction of Cr(VI) and the degradation of organic pollutants like phenol. nih.gov The process is driven by photogenerated charge separation, which enhances the formation of reactive oxygen species. nih.gov Similarly, iron oxide encapsulated in hydrothermal carbon spheres (HCS@Fe₃O₄) can photocatalytically enhance the simultaneous removal of Cr(VI) and As(III), driven by the light-assisted cycling of Fe(III)/Fe(II). rsc.org
Q & A
Q. What spectroscopic techniques are critical for characterizing the Cornforth reagent, and how should researchers address conflicting spectral data?
- Methodological Answer : Employ nuclear magnetic resonance (NMR) for structural elucidation, infrared (IR) spectroscopy for functional group analysis, and mass spectrometry (MS) for molecular weight confirmation. Conflicting data should be resolved by cross-referencing with established literature and replicating experiments under controlled conditions. For literature access, use platforms like ResearchGate to validate findings against prior studies . Inconsistent results may require re-examining solvent purity or reaction byproducts.
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Q. How can researchers systematically optimize the synthesis of the this compound?
- Methodological Answer : Use a Design of Experiments (DOE) approach to vary parameters such as temperature, solvent polarity, and stoichiometry. Analyze outcomes statistically to identify significant variables. For validation, apply primary analysis (initial synthesis trials) followed by replicated analysis (independent repeats) to confirm reproducibility, as outlined in Mendelian randomization methodologies . Document results in a comparative table (e.g., yield vs. pH/temperature).
正主来啦~2022.05孟德尔随机化操作。去年的第一次操作课程没有加密,被各种转发。因为是第一次授课,也有不少瑕疵以及很多内容没有讲到。重点还是看高质量答疑!2:56:25
Q. What stability considerations are essential when storing the this compound for long-term experiments?
- Methodological Answer : Conduct accelerated aging studies under stress conditions (e.g., elevated temperature, humidity) to predict degradation pathways. Monitor purity via HPLC and track changes in reactivity. Store in inert atmospheres or desiccated environments, and validate stability through periodic spectroscopic re-analysis. Reference experimental design principles for environmental variable control .
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Advanced Research Questions
Q. How can computational chemistry methods complement experimental studies to unravel reaction mechanisms involving the this compound?
- Methodological Answer : Integrate density functional theory (DFT) calculations to model transition states and Gibbs free energy profiles. Cross-validate computational predictions with kinetic experimental data (e.g., rate constants). Use molecular dynamics (MD) simulations to explore solvent effects. Discrepancies between theoretical and experimental results may necessitate re-evaluating solvent models or implicit/explicit solvation assumptions.
Q. What strategies resolve contradictions in catalytic efficiency data reported across different studies using the this compound?
- Methodological Answer : Perform meta-analysis of published data to identify confounding variables (e.g., substrate scope, catalyst loading). Replicate divergent experiments under standardized conditions and apply sensitivity analysis to isolate influential factors. Use platforms like ResearchGate to collaborate with original authors for methodological clarification . Tabulate discrepancies (e.g., turnover frequency vs. temperature gradients) for systematic review.
Q. How do steric and electronic effects influence the this compound’s selectivity in stereochemical transformations?
- Methodological Answer : Design comparative experiments with substituted analogs of the reagent to isolate steric (e.g., tert-butyl groups) vs. electronic (e.g., electron-withdrawing substituents) contributions. Analyze outcomes via X-ray crystallography or NOE NMR to confirm stereochemical outcomes. Statistical tools like multivariate regression can quantify parameter contributions .
Methodological Tools and Resources
- Literature Review : Leverage academic platforms like ResearchGate to access preprints and troubleshoot methodological inconsistencies .
- Data Validation : Adopt replicated analysis frameworks from biostatistics to ensure experimental reproducibility .
- Writing and Documentation : Utilize tools like Academic Freeze Bank for structuring manuscripts, ensuring compliance with SCI journal standards .【论文必备工具】让导师对你刮目相看的SCI论文写作神器04:53

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

